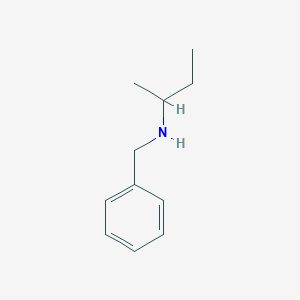

N-Benzyl-2-butanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Benzyl-2-butanamine is an organic compound with the molecular formula C11H17N. It is a secondary amine, where the nitrogen atom is bonded to a benzyl group and a butyl group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-Benzyl-2-butanamine can be synthesized through several methods. One common method involves the reductive amination of 2-butanone with benzylamine. The reaction typically uses a reducing agent such as sodium cyanoborohydride (NaBH3CN) under mild acidic conditions to facilitate the formation of the amine.

Industrial Production Methods

In industrial settings, the production of this compound may involve the catalytic hydrogenation of benzylidene-2-butanone. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas (H2) at elevated pressures and temperatures to achieve high yields of the desired amine.

Analyse Des Réactions Chimiques

Types of Reactions

N-Benzyl-2-butanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

Reduction: It can be reduced to form primary amines or other derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of different substituted amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Imines or nitriles.

Reduction: Primary amines or other reduced derivatives.

Substitution: Substituted amines with various functional groups.

Applications De Recherche Scientifique

N-Benzyl-2-butanamine has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including its role as a neurotransmitter analog.

Medicine: Research explores its potential as a lead compound for drug development, particularly in neuropsychiatric disorders.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mécanisme D'action

The mechanism of action of N-Benzyl-2-butanamine involves its interaction with various molecular targets. As a secondary amine, it can form hydrogen bonds and participate in nucleophilic attacks. Its benzyl group provides hydrophobic interactions, which can influence its binding affinity to specific receptors or enzymes. The compound’s effects are mediated through its interaction with neurotransmitter receptors and other biological pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-Benzyl-2-methyl-4-nitroaniline: Known for its nonlinear optical properties.

N-Benzyl-2-phenylethylamine: Studied for its psychoactive effects.

N-Benzyl-2-propanamine: Used in organic synthesis as an intermediate.

Uniqueness

N-Benzyl-2-butanamine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a benzyl group and a butyl group allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Activité Biologique

N-Benzyl-2-butanamine, a compound characterized by its benzyl and butylamine structure, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is an organic compound with the following molecular formula: C11H17N. Its structure features a secondary amine configuration, where the nitrogen atom is bonded to a benzyl group and a branched alkyl chain. This unique structure may influence its reactivity and interactions within biological systems.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as receptors and enzymes. The compound may function as an enzyme inhibitor or a receptor modulator , affecting several biochemical pathways:

- Receptor Binding : this compound has been studied for its potential affinity towards sigma receptors, particularly the sigma-1 receptor (S1R), which is implicated in pain modulation and neuroprotection .

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus altering metabolic pathways that can lead to therapeutic effects.

Analgesic Properties

Recent studies have highlighted the analgesic potential of this compound through its action as a sigma-1 receptor antagonist. This mechanism is particularly relevant in the context of neuropathic pain management:

- Case Study : In an animal model of neuropathic pain, compounds structurally related to this compound demonstrated significant pain relief, suggesting that similar derivatives could be developed for clinical use .

Anticancer Activity

Research has also explored the anticancer properties of this compound. Compounds that exhibit structural similarities have shown promise in inducing apoptosis in cancer cells:

- In Vitro Studies : Experiments have indicated that certain derivatives can bind to Bcl-2 proteins, which are key regulators of apoptosis. This binding can trigger cell death in cancerous cells, providing a potential therapeutic avenue for cancer treatment .

Comparative Analysis with Similar Compounds

This compound shares structural characteristics with several other compounds. Below is a comparative table highlighting these similarities and differences:

| Compound Name | Structure Characteristics | Notable Properties |

|---|---|---|

| N-Benzyl-1-methylbutanamine | Linear chain with benzyl group | Potentially different biological activity |

| N,N-Dimethylbenzylamine | Two methyl groups on nitrogen | Increased lipophilicity; different receptor activity |

| Benzylamine | Simple primary amine without branched structure | Basic properties; widely studied in pharmaceuticals |

Research Findings

A variety of studies have contributed to the understanding of this compound's biological activity:

- Sigma Receptor Studies : Research has shown that antagonists targeting sigma receptors can alleviate chronic pain without the side effects associated with opioids. This compound's interaction with these receptors suggests it could serve as a non-opioid analgesic .

- Apoptosis Induction : Investigations into the compound's ability to induce apoptosis in cancer cells have revealed that it can effectively reduce tumor growth in preclinical models, emphasizing its potential role in cancer therapy .

- Pharmacokinetic Profiles : Studies assessing the pharmacokinetics of related compounds indicate favorable absorption and distribution characteristics, which are critical for their efficacy as therapeutic agents.

Propriétés

IUPAC Name |

N-benzylbutan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-3-10(2)12-9-11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVBZQAJYUZEPMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.